N,N-Diethyl-2-fluoro-6-nitroaniline

Description

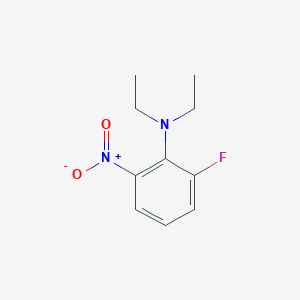

Structure and Synthesis N,N-Diethyl-2-fluoro-6-nitroaniline is a fluorinated nitroaniline derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at position 6, a fluorine atom (-F) at position 2, and N,N-diethylamine groups (-N(CH₂CH₃)₂) at position 1.

- Nitration of fluorinated aniline precursors followed by alkylation with diethyl groups.

- Use of polar aprotic solvents like dimethylformamide (DMF) and reagents such as N-chlorosuccinimide (NCS) for halogenation or functionalization steps, as seen in related compounds .

- Pharmaceuticals: Fluorinated nitroanilines are intermediates in drug synthesis, particularly for antimicrobial or anticancer agents.

- Agrochemicals: The diethylamine group may enhance lipophilicity, improving bioavailability in pesticidal formulations.

Properties

IUPAC Name |

N,N-diethyl-2-fluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-3-12(4-2)10-8(11)6-5-7-9(10)13(14)15/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWVIBUOTWTJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-fluoro-6-nitroaniline typically involves the nitration of 2-fluoroaniline followed by the introduction of diethylamine groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-fluoro-6-nitroaniline is then subjected to a nucleophilic substitution reaction with diethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Ammonia, primary and secondary amines.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-Fluoro-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

N,N-Diethyl-2-fluoro-6-nitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The diethylamine substituents can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features include:

Substituent Effects on Properties

- Lipophilicity : Diethyl groups significantly increase LogP compared to chloro or methyl substituents, enhancing membrane permeability for pharmaceutical/agrochemical use.

- Steric Effects : Bulky diethyl groups may hinder electrophilic substitution reactions, unlike smaller substituents (e.g., Cl, CH₃) .

- Hydrogen Bonding : Analogs like 2,4-dimethyl-6-nitroaniline exhibit N–H⋯O interactions , whereas diethyl groups likely reduce hydrogen-bonding capacity, affecting solubility.

Reactivity and Stability

- Synthesis Challenges : 2,4-Dimethyl-6-nitroaniline faces low yields due to competing reactions ; introducing diethyl groups may exacerbate these challenges, requiring optimized alkylation conditions.

- Storage: Fluorinated nitroanilines with electron-withdrawing groups (e.g., NO₂, F) are typically stable if stored in cool, dry environments .

Research Findings and Trends

- Spectroscopic Differences : Isomers like 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline show distinct IR and NMR spectra due to substituent positioning, underscoring the importance of structural analysis .

- Molecular Interactions : Weak hydrogen bonding in 2,4-dimethyl-6-nitroaniline stabilizes its crystal lattice , whereas diethyl-substituted analogs may rely on van der Waals forces.

- Applications in Dyes : Methyl and nitro groups in 2,4-dimethyl-6-nitroaniline enable chromophore development , while diethyl derivatives might lack conjugation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.